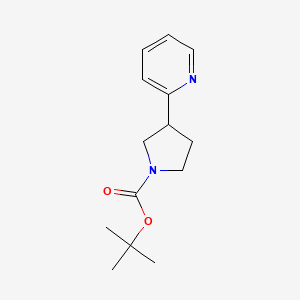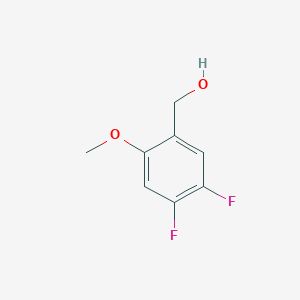![molecular formula C18H11F3N4O B2688562 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326870-45-4](/img/structure/B2688562.png)
5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported . For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar fluorinated pyrazole compounds include a one-pot three-component reaction under microwave irradiation and oxidative aromatization of pyrazoline under conventional heating .科学的研究の応用
Phosphodiesterase Type 4 Inhibitors
This compound belongs to a class of molecules investigated for their potential as phosphodiesterase type 4 (PDE4) inhibitors. Research has shown that certain pyrazolo[1,5-a]-1,3,5-triazines, which share a structural resemblance, have potent PDE4 inhibitory effects, demonstrating significant selectivity and effectiveness in preliminary biological testing, including the inhibition of LPS-induced TNFalpha release from human mononuclear cells. Such compounds were selected for further biological evaluation, highlighting their potential in scientific research aimed at treating conditions like inflammation and other diseases related to PDE4 activity (Raboisson et al., 2003).
Herbicide Development
Another area of application is in the development of herbicides. Derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one have been synthesized and shown to exhibit excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This suggests that similar structures, including 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, could be explored for their potential as herbicides (Li et al., 2008).
Antiviral Research
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has identified compounds with significant anti-influenza A virus (subtype H5N1) activity. This indicates the potential of 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one in antiviral research, particularly against bird flu influenza, highlighting its utility in the synthesis of compounds with antiviral properties (Hebishy et al., 2020).
Anticonvulsant Activity
The compound is structurally similar to molecules studied for their anticonvulsant activity. For instance, imidazo[4,5-d]-1,2,3-triazines and pyrazolo[3,4-d]-1,2,3-triazines have been synthesized and tested, with some showing potent activity against seizures induced by maximal electroshock. This suggests that similar compounds, including 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, could be valuable in the research and development of new anticonvulsant drugs (Kelley et al., 1995).
Antimicrobial Agents
A series of compounds derived from structures similar to 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one have been synthesized and evaluated for antimicrobial activities. These studies have led to the discovery of novel compounds with moderate to good activities against various bacterial and fungal strains, indicating the potential of this compound in the development of new antimicrobial agents (Jadhav et al., 2017).
特性
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O/c19-13-4-2-12(3-5-13)16-8-17-18(26)24(22-10-25(17)23-16)9-11-1-6-14(20)15(21)7-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHMWSRPMQWPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)


![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)
![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)